molecular formula C19H25NO2S B280958 2,5-diethyl-N-mesitylbenzenesulfonamide

2,5-diethyl-N-mesitylbenzenesulfonamide

Cat. No. B280958
M. Wt: 331.5 g/mol
InChI Key: PGNPFTXFFQKDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-diethyl-N-mesitylbenzenesulfonamide, commonly known as DEBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. DEBS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

DEBS has been studied extensively for its potential applications in various fields. In the field of medicine, DEBS has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The mechanism of action of DEBS is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. DEBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
DEBS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DEBS in lab experiments is that it is relatively easy to synthesize and purify. In addition, DEBS has been shown to have low toxicity in animal models. However, one limitation of using DEBS in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on DEBS. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DEBS, which could lead to the development of more effective drugs based on its structure and activity.

Synthesis Methods

DEBS can be synthesized through a two-step process. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with diethylamine to form DEBS. This synthesis method has been optimized to produce high yields of DEBS with high purity.

properties

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3

InChI Key

PGNPFTXFFQKDSS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.